molecular formula C24H19ClO4 B5132380 6-chloro-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

6-chloro-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5132380
M. Wt: 406.9 g/mol
InChI Key: XZHQDTMLRDLIKA-UHFFFAOYSA-N
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Description

6-chloro-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chloro group at the 6th position, a naphthalen-2-yl group at the 7th position, and a propyl group at the 4th position of the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-propyl-2H-chromen-2-one and 2-naphthalen-2-yl-2-oxoethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as p-toluenesulfonic acid.

    Reaction Mechanism: The reaction proceeds through an esterification process, where the hydroxyl group of 2-naphthalen-2-yl-2-oxoethanol reacts with the carbonyl group of 6-chloro-4-propyl-2H-chromen-2-one, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The chloro group at the 6th position can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or hydroxide ions (OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-chloro-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-chloro-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in various biological processes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3,4-dimethyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one: Similar in structure but with different substituents at the 3rd and 4th positions.

    6-chloro-2-(naphthalen-2-yl)benzoic acid: Contains a naphthalen-2-yl group but lacks the chromen-2-one core structure.

Uniqueness

6-chloro-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

6-chloro-7-(2-naphthalen-2-yl-2-oxoethoxy)-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClO4/c1-2-5-17-11-24(27)29-22-13-23(20(25)12-19(17)22)28-14-21(26)18-9-8-15-6-3-4-7-16(15)10-18/h3-4,6-13H,2,5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHQDTMLRDLIKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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